molecular formula C16H24O3Si B14888669 [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14888669
M. Wt: 292.44 g/mol
InChI Key: ATVTXDSJMFQXBP-UHFFFAOYSA-N
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Description

[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organic compound that belongs to the class of silanes It is characterized by the presence of a trimethylsilyl group attached to a propargylic ether, which is further substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

The synthesis of [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and propargyl alcohol.

    Formation of Propargylic Ether: The propargyl alcohol is reacted with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding propargylic ether.

    Silylation: The propargylic ether is then treated with trimethylsilyl chloride in the presence of a base like triethylamine to introduce the trimethylsilyl group, yielding the final product.

Industrial production methods may involve similar steps but are optimized for higher yields and scalability. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups such as halides or alkoxides.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halides, alkoxides

Major products formed from these reactions include ketones, carboxylic acids, alkenes, alkanes, and substituted ethers.

Scientific Research Applications

[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be easily removed or substituted, allowing the compound to act as an intermediate in the formation of more complex structures. The 3,4-dimethoxyphenyl group provides additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar compounds to [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane include:

The uniqueness of this compound lies in its combination of a trimethylsilyl group and a propargylic ether, which provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H24O3Si

Molecular Weight

292.44 g/mol

IUPAC Name

[4-(3,4-dimethoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C16H24O3Si/c1-16(2,19-20(5,6)7)11-10-13-8-9-14(17-3)15(12-13)18-4/h8-9,12H,1-7H3

InChI Key

ATVTXDSJMFQXBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC(=C(C=C1)OC)OC)O[Si](C)(C)C

Origin of Product

United States

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